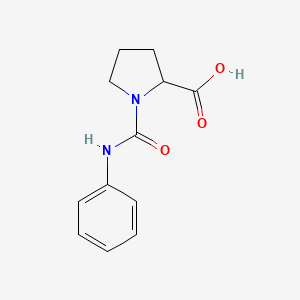

1-(Anilinocarbonyl)proline

描述

Significance of Proline in Organic and Chemical Biology

Proline is a proteinogenic amino acid that holds a unique position in the realms of organic chemistry and chemical biology due to its distinctive cyclic structure. catalysis.blog Unlike other common amino acids that possess a primary amino group, proline features a secondary amine where the nitrogen atom is incorporated into a five-membered pyrrolidine (B122466) ring. wikipedia.org This structural rigidity confers exceptional conformational constraints on the peptide backbone, significantly influencing protein architecture and stability. wikipedia.orgmdpi.com

In biological systems, proline is crucial for the formation of specific protein secondary structures. mdpi.com It is a key component of collagen, the most abundant protein in mammals, where the hydroxylation of proline residues is a vital process for maintaining the stability of the collagen triple helix and the integrity of connective tissues. wikipedia.org Consecutive proline residues can form a polyproline helix, a common structural motif in proteins. wikipedia.org The constrained nature of the proline ring often induces kinks or turns in polypeptide chains, playing a critical role in protein folding and protein-protein interactions. mdpi.comsolubilityofthings.com

Beyond its biological functions, L-proline has emerged as a versatile and powerful catalyst in organic synthesis, a field known as organocatalysis. catalysis.blogresearchgate.net Acting as a bifunctional catalyst, its secondary amine can form enamines, while its carboxylic acid group can act as a Brønsted acid. researchgate.net This dual reactivity enables it to catalyze a wide array of asymmetric reactions, including aldol (B89426) condensations, Mannich reactions, and Michael additions, often with high stereoselectivity. researchgate.net The widespread application of proline and its derivatives has made them indispensable tools for the construction of complex and biologically relevant molecules. researchgate.net

Overview of N-Substituted Proline Derivatives in Contemporary Research

The modification of proline, particularly at the nitrogen atom of the pyrrolidine ring, gives rise to a diverse class of compounds known as N-substituted proline derivatives. These modifications are a cornerstone of contemporary chemical research, allowing scientists to fine-tune the steric and electronic properties of the proline scaffold for various applications. nih.govorganic-chemistry.org The substitution on the nitrogen can significantly influence the cis/trans isomerization of the adjacent peptide bond and the puckering of the pyrrolidine ring, thereby modulating the conformation of peptides and proteins into which they are incorporated. nih.gov

In the field of organic synthesis, N-substituted proline derivatives are extensively used as ligands in metal-catalyzed reactions and as more sophisticated organocatalysts. organic-chemistry.org For instance, attaching different groups to the proline nitrogen can enhance catalytic activity, solubility, and stereocontrol in a variety of chemical transformations. benthamdirect.com Researchers have developed methods for synthesizing a wide range of these derivatives, enabling the creation of novel bioactive compounds and complex molecular architectures like pyrrole-imidazole alkaloids. researchgate.netresearchgate.net The development of practical approaches, such as "proline editing," allows for the late-stage, stereospecific modification of proline residues within a peptide sequence, providing access to a vast array of functionalized peptides for diverse applications. nih.gov

These derivatives are not only pivotal in catalysis but are also integral to medicinal chemistry and chemical biology. mdpi.com By altering the N-substituent, researchers can design peptidomimetics with enhanced stability, specific binding properties, and unique biological activities. mdpi.commedchemexpress.com This strategy is employed to develop probes for studying biological processes, inhibitors for therapeutic targets, and novel materials. organic-chemistry.orgnih.gov

Contextualization of 1-(Anilinocarbonyl)proline within Advanced Chemical Biology Probes

Within the broad family of N-substituted proline derivatives is the specific compound This compound . This molecule serves as a prime example of how tailored proline derivatives are utilized as specialized tools in modern chemical biology. medchemexpress.comglpbio.com Chemical probes are small molecules designed to interact with biological targets, such as proteins, to study their function and activity within a cellular context. mdpi.comsigmaaldrich.com These probes are often equipped with features that allow for detection or covalent labeling of their targets. sigmaaldrich.com

This compound has been identified for its potential use as a dual-action probe in cellular models of Huntington's disease. medchemexpress.commedchemexpress.euinsightbio.comtargetmol.com Huntington's disease is a neurodegenerative disorder for which researchers are actively seeking molecular tools to better understand its underlying mechanisms. medchemexpress.eu The application of compounds like this compound allows for the investigation of complex biological systems and disease states at the molecular level. medchemexpress.comglpbio.com While specific mechanistic details of its action are a subject of ongoing research, its identification highlights the strategy of using structurally precise small molecules to probe cellular functions and pathological pathways. medchemexpress.commedchemexpress.eu

The table below summarizes the key chemical properties of This compound .

| Property | Value |

| CAS Number | 73096-22-7 insightbio.com |

| Molecular Formula | C₁₂H₁₄N₂O₃ insightbio.com |

| Molecular Weight | 234.25 g/mol insightbio.com |

| Canonical SMILES | O=C(O)[C@H]1N(C(NC2=CC=CC=C2)=O)CCC1 glpbio.com |

Structure

2D Structure

属性

IUPAC Name |

(2S)-1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(16)10-7-4-8-14(10)12(17)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,17)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEAHHXBZHTCOI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)NC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350022 | |

| Record name | Proline, 1-[(phenylamino)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827612-77-1 | |

| Record name | Proline, 1-[(phenylamino)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Elucidation of 1 Anilinocarbonyl Proline

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the structure of a molecule. Each method provides unique information about the compound's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: A proton NMR spectrum would be expected to show distinct signals for the protons of the proline ring, the anilino group, and the amide proton. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and spatial relationships of these protons. For instance, the α-proton of the proline ring would likely appear as a multiplet, and its chemical shift would be influenced by the electron-withdrawing anilinocarbonyl group. The aromatic protons of the phenyl ring would typically appear in the downfield region of the spectrum.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the urea-like anilinocarbonyl group would be expected to resonate at low field (downfield). The chemical shifts of the pyrrolidine (B122466) ring carbons would provide insight into the ring's conformation.

Table 1: Hypothetical ¹H NMR Data for 1-(Anilinocarbonyl)proline

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-α (Proline) | Data not available | Data not available | Data not available |

| H-β (Proline) | Data not available | Data not available | Data not available |

| H-γ (Proline) | Data not available | Data not available | Data not available |

| H-δ (Proline) | Data not available | Data not available | Data not available |

| Aromatic H (Anilino) | Data not available | Data not available | Data not available |

| NH (Amide) | Data not available | Data not available | Data not available |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O (Carboxyl) | Data not available |

| C=O (Anilinocarbonyl) | Data not available |

| C-α (Proline) | Data not available |

| C-β (Proline) | Data not available |

| C-γ (Proline) | Data not available |

| C-δ (Proline) | Data not available |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. Key expected absorptions for this compound would include:

A broad O-H stretching band for the carboxylic acid group.

N-H stretching vibrations for the amide group.

C=O stretching vibrations for both the carboxylic acid and the anilinocarbonyl groups, which would likely appear at different frequencies.

C-N stretching vibrations.

Aromatic C-H and C=C stretching bands from the anilino group.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | Data not available |

| N-H (Amide) | Data not available |

| C=O (Carboxylic Acid) | Data not available |

| C=O (Anilinocarbonyl) | Data not available |

| C-N | Data not available |

| Aromatic C-H | Data not available |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak ([M]⁺) in the mass spectrum of this compound would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the carboxyl group, cleavage of the anilinocarbonyl group, and fragmentation of the pyrrolidine ring, providing further structural confirmation.

Table 4: Predicted Mass Spectrometry Data for this compound

| Fragment | m/z |

|---|---|

| Molecular Ion [M]⁺ | Data not available |

| [M - COOH]⁺ | Data not available |

| [C₆H₅NHCO]⁺ | Data not available |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic anilino group in this compound would be expected to result in characteristic absorption bands in the UV region, corresponding to π → π* transitions of the phenyl ring.

Table 5: Anticipated UV-Visible Absorption Maxima for this compound

| Transition | λmax (nm) |

|---|

Conformational Analysis of the Pyrrolidine Ring System in Proline Derivatives

The five-membered pyrrolidine ring of proline is not planar and exists in puckered conformations. The substituents on the ring significantly influence the preferred pucker.

Endo/Exo Pucker Conformational Equilibria

The pyrrolidine ring of proline derivatives typically exists in two major puckered conformations: Cγ-endo (the Cγ atom is on the same side as the carboxyl group) and Cγ-exo (the Cγ atom is on the opposite side of the carboxyl group). The equilibrium between these two conformations is influenced by the nature and stereochemistry of the substituents on the ring. The anilinocarbonyl group at the N1 position would be expected to influence this equilibrium through steric and electronic effects. A detailed conformational analysis would require computational modeling or advanced NMR techniques, for which experimental data is currently unavailable for this compound.

Cis/Trans Isomerism of the Amide Bond in Proline Derivatives

The presence of the anilinocarbonyl group at the nitrogen atom significantly influences this equilibrium. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in studying this phenomenon. In the ¹H NMR spectrum of proline derivatives, separate sets of signals are often observed for the cis and trans isomers, allowing for their quantification. The chemical shifts of the α-proton and the protons of the pyrrolidine ring are particularly sensitive to the amide bond conformation.

Influence of N-Substitution on Pyrrolidine Ring Conformation

The five-membered pyrrolidine ring of proline is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms. The specific puckering of the ring is intrinsically linked to the cis/trans isomerism of the preceding amide bond and is further modulated by the nature of the N-substituent.

The anilinocarbonyl group in this compound introduces steric and electronic effects that dictate the preferred puckering of the pyrrolidine ring. The conformation of the ring is crucial as it positions the substituents in specific spatial arrangements, which can affect intermolecular interactions and biological function. The puckering is typically described by the endocyclic torsion angles of the pyrrolidine ring.

For N-acylproline derivatives, an "endo" pucker (where the Cγ atom is displaced on the opposite side of the ring from the carboxyl group) is often associated with a cis amide bond, while an "exo" pucker (Cγ displaced on the same side as the carboxyl group) is more commonly found with a trans amide bond. The bulky anilinocarbonyl substituent likely influences the energy landscape of these puckered states, favoring conformations that minimize steric clash.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A crystal structure of this compound would provide precise information on bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's preferred conformation in the crystalline form.

Such a study would unequivocally establish the cis or trans nature of the anilinocarbonyl-proline amide bond in the solid state and detail the exact puckering of the pyrrolidine ring. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that stabilize the crystal lattice.

Although a specific crystal structure for this compound is not publicly documented, the Cambridge Structural Database (CSD) contains a wealth of data on related proline derivatives. Analysis of these structures reveals trends in how different N-substituents affect the solid-state conformation. For instance, the presence of aromatic groups on the N-acyl moiety can lead to specific packing arrangements driven by π-π stacking interactions.

A hypothetical crystallographic analysis of this compound would likely involve the following parameters:

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.9 |

| β (°) | 95.5 |

| Volume (ų) | 680 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.45 |

Note: The values in this table are hypothetical and are presented for illustrative purposes, based on typical values for similar organic molecules.

Computational Chemistry and Theoretical Investigations of 1 Anilinocarbonyl Proline

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it an ideal tool for determining the optimized geometry and electronic properties of molecules like 1-(Anilinocarbonyl)proline.

The proline ring itself is not flat and adopts puckered conformations, typically described as "endo" or "exo," depending on the displacement of the Cγ carbon relative to the plane defined by the other four ring atoms. DFT calculations can determine the relative energies of these puckered states.

Key geometric parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. The table below presents hypothetical, yet realistic, optimized geometric parameters for the trans conformer of this compound, based on typical values for similar structures.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C (carbonyl) | O (carbonyl) | - | - | 1.24 Å |

| C (carbonyl) | N (proline) | - | - | 1.35 Å | |

| N (proline) | Cα (proline) | - | - | 1.47 Å | |

| C (carbonyl) | N (aniline) | - | - | 1.38 Å | |

| Bond Angle (°) | O (carbonyl) | C (carbonyl) | N (proline) | - | 121.0° |

| C (carbonyl) | N (proline) | Cα (proline) | - | 125.0° | |

| Dihedral Angle (°) | C (aniline) | N (aniline) | C (carbonyl) | N (proline) | ~180° |

| C (carbonyl) | N (proline) | Cα (proline) | Cβ (proline) | ~180° (trans) |

This is an interactive data table. Values are representative and based on analogous structures.

Furthermore, DFT is employed to analyze the electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO would likely be centered on the carbonyl group and the proline carboxyl group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a measure of the molecule's chemical stability and reactivity. Ab initio molecular dynamics simulations on hydrated proline have shown significant charge transfer between the amino acid and the surrounding solvent, suggesting that quantum mechanical effects are important for understanding its interactions. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and understanding its dynamic behavior in different environments (e.g., in a vacuum or in solution).

A primary focus of MD studies on proline-containing molecules is the cis/trans isomerization of the tertiary amide bond. researchgate.net Due to the cyclic nature of proline, the energy barrier between the cis (ω ≈ 0°) and trans (ω ≈ 180°) conformers is lower than for other amino acids, leading to a significant population of both states at equilibrium. nih.gov MD simulations can map the free energy landscape associated with this isomerization, revealing the relative stability of the conformers and the energy barriers separating them. It has been shown that enhanced sampling techniques, such as Gaussian accelerated molecular dynamics, can effectively overcome the kinetic barrier to simulate isomerization on accessible timescales. nih.govfrontiersin.org

In addition to the amide bond, the proline ring's puckering (endo vs. exo) is another key conformational feature. MD simulations can track the transitions between these puckered states, which are often coupled to the cis/trans state of the amide bond. The combination of these two degrees of freedom results in at least four major low-energy conformational states: trans-endo, trans-exo, cis-endo, and cis-exo.

The table below summarizes a hypothetical conformational analysis, indicating the relative populations one might expect to observe in an MD simulation in an aqueous solution.

| Conformation | Amide Dihedral (ω) | Ring Pucker | Relative Energy (kcal/mol) | Expected Population |

| trans-exo | ~180° | Exo | 0.00 | High |

| trans-endo | ~180° | Endo | 0.5 - 1.0 | Moderate |

| cis-exo | ~0° | Exo | 1.5 - 2.5 | Low |

| cis-endo | ~0° | Endo | 2.0 - 3.0 | Low |

This is an interactive data table. Data is illustrative of typical N-acyl proline derivatives.

Studies on N-acetyl-L-proline derivatives show that the dominant conformation is typically the polyproline II structure with a trans prolyl peptide bond, both in the gas phase and in solution. nih.gov The solvent polarity can also influence the population of cis and trans isomers. nih.gov

Quantum Mechanical (QM) Calculations for Reaction Pathway Analysis

Quantum Mechanical (QM) calculations are indispensable for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. For this compound, QM methods can be used to investigate various reaction pathways, such as its synthesis from proline and phenyl isocyanate or its hydrolysis back to the constituent molecules.

To analyze a reaction pathway, a coordinate representing the progress of the reaction is chosen, and the energy of the system is calculated at points along this coordinate. This process allows for the identification of intermediates and, crucially, the transition state (TS)—the highest energy point along the lowest energy path. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For example, in the hydrolysis of the amide bond linking the aniline and proline moieties, a QM calculation would model the approach of a water molecule to the carbonyl carbon. The calculation would identify a tetrahedral intermediate and the subsequent transition state leading to the cleavage of the C-N bond. Combined Quantum Mechanical/Molecular Mechanical (QM/MM) methods are particularly powerful for studying reactions in biological systems, such as the enzymatic cleavage of a proline-containing substrate. nih.gov

A systematic analysis of the optimized geometries along the reaction path can reveal the role of specific functional groups or solvent molecules in stabilizing the transition state. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a vital role in modern SAR by predicting how modifications to a lead compound will affect its interaction with a biological target, such as a receptor or enzyme. Proline analogues are of great interest in medicinal chemistry and have been incorporated into approved drugs. nih.gov

For this compound, a computational SAR study would begin by identifying a relevant biological target. Given the prevalence of proline derivatives as enzyme inhibitors, a hypothetical target could be a protease or a peptidyl-prolyl isomerase. The study would then involve creating a virtual library of analogues by making systematic modifications to the parent structure.

Modifications could include:

Aniline Ring Substitution: Adding electron-donating or electron-withdrawing groups at various positions (ortho, meta, para) to alter the electronic properties and steric profile.

Proline Ring Substitution: Introducing substituents at the 3, 4, or 5-positions of the pyrrolidine (B122466) ring to probe steric and conformational effects. mdpi.com

Scaffold Hopping: Replacing the aniline or proline scaffolds with bioisosteric replacements.

For each analog, computational methods such as molecular docking would be used to predict its binding mode and affinity for the target protein. Quantitative Structure-Activity Relationship (QSAR) models can then be developed by correlating calculated molecular descriptors (e.g., LogP, molecular weight, electrostatic potential, HOMO/LUMO energies) with experimental or predicted activity using statistical methods. Such models provide valuable insights into the key molecular features required for potent biological activity and can guide the synthesis of novel, more effective compounds. nih.gov

The following table provides a hypothetical example of a QSAR data set for analogues of this compound targeting a hypothetical enzyme.

| Compound | Aniline Substituent (R) | LogP | Dipole Moment (Debye) | Predicted Binding Affinity (pIC50) |

| Parent | -H | 2.1 | 3.5 | 6.0 |

| Analog 1 | 4-Cl | 2.8 | 4.5 | 6.5 |

| Analog 2 | 4-OCH3 | 1.9 | 4.1 | 6.2 |

| Analog 3 | 4-NO2 | 2.0 | 6.8 | 7.1 |

This is an interactive data table. The data is hypothetical and for illustrative purposes.

Chemical Reactivity and Catalytic Potential of 1 Anilinocarbonyl Proline and Proline Based Systems

Mechanism of Proline-Catalyzed Asymmetric Reactions

Proline's catalytic versatility stems from its ability to activate carbonyl compounds through two primary, distinct pathways: enamine and iminium catalysis. libretexts.orgrsc.org This dual reactivity allows it to mediate a broad spectrum of carbon-carbon and carbon-heteroatom bond-forming reactions. The bifunctional nature of proline, possessing both a nucleophilic secondary amine (Lewis base) and an acidic carboxylic acid (Brønsted acid), is crucial to its catalytic cycle. nih.gov

In enamine catalysis, proline reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. nobelprize.org This process increases the energy of the highest occupied molecular orbital (HOMO) of the carbonyl substrate, effectively making the α-carbon a potent nucleophile while exploiting the catalyst's chiral scaffold to direct the subsequent reaction. rsc.org This pathway is central to classic transformations like the aldol (B89426) and Mannich reactions.

The generally accepted mechanism for the proline-catalyzed aldol reaction involves several key steps:

Enamine Formation: The secondary amine of proline attacks the carbonyl carbon of a donor ketone or aldehyde. This is followed by dehydration to form a chiral enamine intermediate. nih.gov

C-C Bond Formation: The enamine then attacks an electrophilic acceptor, typically an aldehyde. The stereochemical outcome of this step is directed by a highly organized transition state. wikipedia.org

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the aldol product and regenerate the proline catalyst, completing the catalytic cycle. libretexts.org

A similar enamine mechanism governs the Mannich reaction , where the electrophile is a pre-formed or in situ-generated imine. nih.govresearchgate.net The proline-derived enamine attacks the imine, and subsequent hydrolysis yields a β-amino carbonyl compound. illinois.edulibretexts.org

In both reactions, the carboxylic acid group of proline plays a critical role. It acts as a general acid-base catalyst, facilitating both the enamine formation and the stereodetermining C-C bond-forming step. rsc.org In the transition state, the carboxylic acid proton forms a hydrogen bond with the electrophile's carbonyl oxygen (in aldol reactions) or imine nitrogen (in Mannich reactions), activating it for nucleophilic attack and rigidly locking the geometry of the transition state assembly. wikipedia.orgnih.gov This organization is often described by the Zimmerman-Traxler model, which depicts a six-membered, chair-like transition state that minimizes steric interactions and dictates the facial selectivity of the attack. wikipedia.org

Conversely, iminium catalysis involves the reaction of proline with α,β-unsaturated aldehydes or ketones. In this pathway, the catalyst lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the substrate, enhancing its electrophilicity. rsc.orgacs.org The condensation of proline's secondary amine with the carbonyl group forms a transient iminium ion. This activation strategy is fundamental to reactions like conjugate additions (Michael reactions) and Diels-Alder reactions. rsc.orgwikipedia.org

The key feature of iminium catalysis is that the substrate becomes activated for attack by a nucleophile at the β-position. The bulky, chiral proline scaffold effectively shields one face of the molecule, forcing the nucleophile to attack from the less sterically hindered face, thereby ensuring high enantioselectivity. acs.org After the nucleophilic addition, the resulting enamine is hydrolyzed to release the product and regenerate the catalyst.

Role of the Proline Moiety as an Organocatalyst in Organic Synthesis

The proline moiety is a privileged scaffold in organocatalysis due to a combination of unique attributes:

Bifunctionality : As mentioned, the presence of both a Lewis basic amine and a Brønsted acidic carboxylic acid within the same molecule allows it to perform multiple roles in the catalytic cycle, mimicking the active site of an aldolase enzyme. illinois.edunih.gov

Rigid Chiral Structure : The pyrrolidine (B122466) ring's conformational rigidity is essential for transmitting stereochemical information from the catalyst to the product. This rigidity helps create a well-defined chiral environment around the reactive intermediates. organic-chemistry.org

Availability and Stability : L-proline is an inexpensive, naturally occurring amino acid that is readily available in high enantiomeric purity. It is stable to air and moisture, making it a practical and robust catalyst for a wide array of synthetic applications. nih.gov

Proline has been successfully employed to catalyze a diverse range of asymmetric transformations beyond the aldol and Mannich reactions, including Michael additions, α-aminations, α-oxidations, and Diels-Alder reactions, demonstrating its broad utility in the construction of complex, chiral molecules. nih.govwikipedia.org

Influence of N-Anilinocarbonyl Substituent on Catalytic Performance

The modification of the proline scaffold, particularly at the nitrogen or the carboxylic acid, can profoundly impact its catalytic activity and selectivity. The introduction of an N-anilinocarbonyl group, as in 1-(Anilinocarbonyl)proline, fundamentally alters the catalyst's nature compared to unmodified proline.

The most significant change is the conversion of the carboxylic acid into an amide. This modification eliminates the Brønsted acidic proton, which is crucial for the dual activation mechanism that defines proline catalysis. researchgate.netrsc.org In the canonical proline-catalyzed aldol reaction, the carboxylic acid proton stabilizes the transition state through hydrogen bonding with the aldehyde's carbonyl group. wikipedia.org The absence of this acidic proton in this compound means this critical stabilizing interaction is lost.

While the newly formed amide N-H bond could potentially act as a hydrogen bond donor, its acidity and geometric placement are substantially different from that of a carboxylic acid. Research on various N-acyl and N-prolinamide derivatives has shown that such modifications often lead to a decrease in catalytic efficiency and enantioselectivity. For instance, a study involving N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides in the aldol reaction yielded "mediocre" results, highlighting the critical role of the free carboxylic acid. unibo.it Similarly, other (S)-proline-based organocatalysts with complex amide substituents have demonstrated lower enantioselectivities in aldol reactions compared to L-proline itself. nih.gov

The bulky anilinocarbonyl group would also introduce significant steric hindrance around the pyrrolidine ring. This could impede the approach of substrates to the catalytically active secondary amine, potentially lowering reaction rates. Furthermore, this steric bulk would alter the topology of the transition state, which could lead to different, and often lower, levels of stereochemical induction compared to the well-defined transition states of unmodified proline.

The table below summarizes the expected impact of the N-anilinocarbonyl substituent on key catalytic features, based on established principles of proline catalysis.

| Feature | Unmodified L-Proline | This compound | Expected Impact |

| Catalytic Moiety | Bifunctional (Lewis base/Brønsted acid) | Monofunctional (Lewis base) | Loss of crucial H-bond activation of the electrophile. |

| Transition State | Stabilized by COOH H-bond | Lacks key H-bond stabilization | Higher activation energy; lower reaction rate. |

| Steric Environment | Relatively unhindered | Bulky substituent near active site | Potential for reduced catalytic activity and altered stereoselectivity. |

| Catalytic Efficiency | High | Likely low to moderate | The modification is generally detrimental to performance in classic proline-catalyzed reactions. |

Stereochemical Control and Enantioselectivity in Proline-Mediated Reactions

The ability of proline to induce high levels of stereoselectivity is its most valuable feature as an organocatalyst. The origin of this control lies in the formation of a rigid, predictable transition state during the C-C bond-forming step.

In enamine-mediated reactions, such as the aldol reaction, the stereochemistry is dictated by several factors:

Enamine Geometry : The enamine formed from proline and a ketone typically adopts the more stable (E)-geometry to minimize steric clashes.

Facial Selectivity : The chiral pyrrolidine ring effectively blocks one face of the enamine. Consequently, the electrophile (e.g., an aldehyde) preferentially approaches from the less hindered face (the Re-face for L-proline). libretexts.org

Transition State Organization : As described by the Houk-List model, the carboxylic acid group of proline forms a hydrogen bond with the incoming aldehyde. This interaction forces a chair-like transition state where the aldehyde's substituent occupies a pseudo-equatorial position to minimize steric repulsion, leading to the preferential formation of one enantiomer. nih.govnih.gov

Theoretical and experimental studies have confirmed that this hydrogen-bonding framework is the primary source of asymmetric induction. acs.orgacs.org The precise geometry of this transition state ensures a highly ordered arrangement of the reacting partners, which translates into high enantiomeric excess (ee) in the final product. The predictable nature of this stereochemical outcome allows chemists to reliably synthesize specific stereoisomers by choosing the appropriate enantiomer of the proline catalyst.

Biological Interactions and Mechanisms of Action of 1 Anilinocarbonyl Proline

Application in Chemical Biology: Dual Action Probes in Huntington's Cell Models

There is currently no publicly available research detailing the use of 1-(Anilinocarbonyl)proline as a dual-action probe in Huntington's disease cell models. Huntington's disease is a neurodegenerative disorder characterized by the aggregation of the mutant huntingtin protein. nih.govyoutube.combroadinstitute.org Dual-action probes are valuable tools in chemical biology, designed to interact with multiple targets or report on multiple cellular events simultaneously, offering insights into complex disease mechanisms. rsc.orgmdpi.comelsevierpure.com The design of such probes for neurodegenerative diseases is an active area of research. google.comnih.gov

Mechanistic Investigations of Biological Probe Activity

Without specific data on this compound, the mechanistic investigation of a hypothetical proline-based probe would involve several key steps. These include characterizing its cell permeability, identifying its subcellular localization, and determining its specific molecular targets. Techniques such as fluorescence microscopy, affinity chromatography, and mass spectrometry would be employed to elucidate its mechanism of action.

Interactions with Biological Macromolecules: Mechanistic Insights

The biological interactions of proline-based compounds are largely dictated by the unique structural properties of the proline ring. sigmaaldrich.comnih.govembopress.org

Protein-Protein Interactions and Conformational Perturbations

The rigid structure of the proline ring can influence protein conformation and mediate protein-protein interactions. rsc.org Proline-rich domains are known to be involved in various signaling pathways. nih.govbiorxiv.org A compound like this compound, by mimicking a proline-containing motif, could potentially disrupt or stabilize such interactions, thereby affecting downstream cellular processes.

Role in Cellular Signaling Pathways (e.g., Stress Response, Epigenetic Modifications)

Proline itself plays a significant role in cellular signaling, particularly in response to stress. mdpi.comnih.govnih.govplos.org It is involved in redox signaling and can act as an osmoprotectant. nih.gov Furthermore, proline metabolism has been linked to epigenetic modifications by influencing the availability of metabolites that are crucial for enzymes involved in DNA and histone methylation. nih.govnih.gov A proline derivative could therefore potentially modulate these signaling pathways.

Ligand Design Principles for Proline-Based Biological Agents

The design of proline-based biological agents leverages the unique conformational constraints of the proline scaffold. sigmaaldrich.com By modifying the proline ring with different functional groups, it is possible to tune the compound's properties, such as its binding affinity, selectivity, and cell permeability. researchgate.net General principles for designing such agents include:

Target-Oriented Design : The design process starts with a specific biological target, such as an enzyme or a protein-protein interaction domain. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies : Systematic modifications of the proline scaffold are made to understand how different chemical features affect biological activity.

Computational Modeling : Molecular docking and other computational methods can be used to predict how a designed ligand will interact with its target.

Advanced Research Perspectives and Future Directions

Development of Novel 1-(Anilinocarbonyl)proline Analogues for Enhanced Specificity

The development of novel analogues of this compound is a primary avenue for future research, aiming to enhance biological specificity and efficacy. The proline scaffold is amenable to a wide range of chemical modifications. A practical approach for generating diverse proline derivatives is "proline editing," where peptides are first synthesized using standard solid-phase methods to include hydroxyproline. acs.orgnih.gov The hydroxyl group can then be selectively modified to create a vast library of 4-substituted proline analogues. acs.orgnih.gov This strategy could be adapted to synthesize analogues of this compound, allowing for the introduction of various functional groups onto the proline ring to probe structure-activity relationships.

Furthermore, substitutions can be envisioned on the anilino ring to modulate properties such as hydrophobicity, electronic character, and hydrogen bonding capacity. By systematically altering both the proline and anilino moieties, researchers can fine-tune the molecule's interaction with biological targets. For instance, incorporating fluorinated groups could enhance binding affinity and metabolic stability. organic-chemistry.org

Table 1: Potential Analogues of this compound for Enhanced Specificity

| Modification Site | Type of Substitution | Potential Functional Groups | Anticipated Effect |

|---|---|---|---|

| Proline Ring (C4-position) | Stereospecific Substitution | Fluoro (F), Hydroxyl (OH), Amino (NH2), Phenyl (Ph), Azido (N3) | Modulation of ring pucker, steric and stereoelectronic effects, introduction of reactive handles. acs.orgnih.govresearchgate.net |

| Anilino (Phenyl) Ring | Aromatic Substitution | Halogens (F, Cl, Br), Methoxy (OCH3), Nitro (NO2), Cyano (CN) | Alteration of electronic properties, hydrophobicity, and metabolic stability. |

| Carbonyl Group | Isosteric Replacement | Thiocarbonyl (C=S), Sulfonamide (SO2NH) | Changes in hydrogen bonding capability and geometric conformation. |

| Proline Ring | Homologation | Azetidine-2-carboxylic acid or Piperidine-2-carboxylic acid core | Alteration of ring size to modify conformational constraints and rotational barriers. thieme-connect.denih.gov |

Multidisciplinary Approaches for Elucidating Complex Biological Roles

Understanding the full biological potential of this compound and its derivatives requires a multidisciplinary approach. Proline metabolism has been implicated in a variety of cellular processes and disease states, including cancer and neurological disorders. nih.govnih.gov Therefore, investigating the effects of this compound necessitates collaboration across several scientific fields.

Chemical biologists can synthesize novel analogues, while biochemists and pharmacologists can assess their effects on specific enzymes or receptors. Proline-containing molecules have been studied as inhibitors of enzymes like dipeptidyl peptidase IV and as modulators of nicotinic acetylcholine (B1216132) receptors. sigmaaldrich.comresearchgate.net Cellular biologists can then study the impact of these molecular interactions on cellular pathways, such as cell signaling, proliferation, and survival. nih.gov Given the role of proline in the central nervous system, neuroscientists could explore the potential psychoactive or neuroprotective effects of these compounds. nih.govmdpi.com

Table 2: Multidisciplinary Research Framework for this compound

| Discipline | Key Methodologies | Research Questions Addressed |

|---|---|---|

| Synthetic Chemistry | Solid-phase synthesis, proline editing, parallel synthesis. acs.orgmdpi.com | How can we efficiently create a diverse library of analogues? |

| Biochemistry | Enzyme kinetics, binding assays, structural biology (X-ray, NMR). | What are the specific biological targets? What is the mechanism of action? |

| Cell Biology | Cell culture, high-content imaging, metabolomics, proteomics. nih.gov | How does the compound affect cell behavior, signaling, and metabolism? |

| Pharmacology | In vitro and in vivo models of disease. | What are the potential therapeutic applications and efficacy? |

| Neuroscience | Electrophysiology, behavioral models. nih.gov | Does the compound have activity in the central nervous system? |

Integration of Computational and Experimental Methodologies for Rational Design

The rational design of new this compound analogues can be significantly accelerated by integrating computational and experimental methods. nih.govmdpi.com This hybrid approach allows for a more focused and efficient exploration of chemical space, reducing the time and resources required for drug discovery. mdpi.com

The process typically involves an iterative cycle. mdpi.com Computational chemists can use molecular modeling techniques, such as docking and molecular dynamics simulations, to predict how different analogues will bind to a target protein. These predictions help prioritize a smaller, more promising set of compounds for chemical synthesis. The synthesized compounds are then tested experimentally to validate the computational models. The experimental results provide crucial feedback that is used to refine the computational models, leading to a new round of improved predictions. This synergistic loop of prediction, synthesis, and testing is a powerful strategy for optimizing molecular properties like binding affinity and specificity. mdpi.comresearchgate.net

Table 3: Iterative Cycle of Computational and Experimental Design

| Phase | Methodology | Objective |

|---|---|---|

| 1. Prediction | Computational modeling (e.g., molecular docking, QSAR) | Identify and prioritize virtual compounds with high predicted activity. |

| 2. Synthesis | Organic chemistry (e.g., solid-phase peptide synthesis) | Synthesize the highest-priority compounds identified in Phase 1. mdpi.com |

| 3. Validation | Experimental testing (e.g., binding assays, enzyme kinetics) | Measure the actual biological activity of the synthesized compounds. |

| 4. Refinement | Data analysis and model updating | Use experimental data to improve the accuracy of the computational models for the next cycle. mdpi.com |

Exploration of Additional Bioorthogonal Conjugation Reactions for Proline Derivatives

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. americanpeptidesociety.org Incorporating a bioorthogonal handle into this compound would enable its use as a chemical probe to study biological processes in real time within a cellular environment. americanpeptidesociety.org

A variety of bioorthogonal reactions have been successfully applied to other proline derivatives. acs.orgnih.govnih.gov These include the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry), the Staudinger ligation, and the rapid tetrazine-trans-cyclooctene ligation. acs.orgnih.govnih.gov To utilize these reactions, an analogue of this compound would first need to be synthesized containing a suitable functional group, such as an azide, alkyne, or tetrazine. Once this probe is introduced into a biological system, it can be covalently linked to a reporter molecule (e.g., a fluorophore or biotin) that carries the complementary functional group. This would allow for visualization, tracking, and isolation of the target biomolecules that interact with the proline-based probe. The development of proline derivatives that can participate in multiple, parallel bioorthogonal reactions in a single solution has already been demonstrated, opening up possibilities for highly complex biological studies. nih.govnih.gov

Table 4: Bioorthogonal Conjugation Reactions for Proline Derivatives

| Reaction | Required Functional Groups | Key Features | Reference |

|---|---|---|---|

| Azide-Alkyne Cycloaddition | Azide and terminal or strained Alkyne | High specificity and efficiency ("click chemistry"). | acs.orgnih.gov |

| Tetrazine Ligation | Tetrazine and trans-Cyclooctene (TCO) | Extremely fast reaction kinetics, ideal for in vivo imaging. | acs.orgnih.gov |

| Oxime/Hydrazone Ligation | Aldehyde/Ketone and Aminooxy/Hydrazine | Forms a stable C=N bond under physiological conditions. | acs.orgnih.gov |

| Suzuki Coupling | Aryl Halide and Boronic Acid | Forms a carbon-carbon bond, useful for stable linkages. | nih.gov |

| Diels-Alder Reaction | Diene and Dienophile | Forms a cyclohexene (B86901) ring, offers predictable stereochemistry. | nih.gov |

Chemical Compounds Mentioned

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(Anilinocarbonyl)proline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: The synthesis of this compound typically involves coupling aniline derivatives with proline precursors via carbodiimide-mediated amidation. Key parameters include solvent choice (e.g., DMF or THF), temperature control (0–25°C), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, eluent: chloroform/methanol gradients) or recrystallization (ethanol/water mixtures) is critical for isolating high-purity products. Optimization studies should track yield and purity using HPLC with UV detection (λ = 254 nm) .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound in research settings?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) is essential for verifying the compound’s stereochemistry and functional groups. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight. Purity analysis requires reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with UV-Vis or diode array detection. Differential Scanning Calorimetry (DSC) can assess thermal stability and polymorphic forms .

Advanced Research Questions

Q. How can researchers design experiments to validate the dual-action probe functionality of this compound in Huntington’s disease cell models?

- Methodological Answer:

- Experimental Design : Use immortalized striatal cell lines (e.g., STHdh cells) transfected with mutant huntingtin (mHTT). Compare treated vs. untreated groups using dose-response assays (1–100 µM).

- Functional Assays : Measure mHTT aggregation via filter-trap assays with anti-HTT antibodies and quantify autophagy markers (LC3-II, p62) via Western blot.

- Controls : Include positive controls (e.g., rapamycin for autophagy induction) and negative controls (vehicle-only treated cells).

- Data Validation : Replicate results across ≥3 independent experiments and use statistical models (ANOVA with post-hoc tests) to address variability .

Q. What methodologies are recommended for investigating the structure-activity relationship (SAR) of this compound derivatives in enzymatic inhibition studies?

- Methodological Answer:

- Derivative Synthesis : Modify the aniline moiety (e.g., electron-withdrawing/donating substituents) or proline backbone (e.g., hydroxylation).

- Enzymatic Assays : Test inhibition of target enzymes (e.g., prolyl oligopeptidase) using fluorogenic substrates (e.g., Z-Gly-Pro-AMC). Calculate IC₅₀ values via nonlinear regression.

- Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to correlate steric/electronic features with binding affinities .

Q. How should researchers address contradictory data regarding the neuroprotective efficacy of proline derivatives like this compound across different experimental models?

- Methodological Answer:

- Meta-Analysis : Systematically review studies to identify confounding variables (e.g., cell type, dosing regimen, or assay sensitivity).

- Cross-Validation : Replicate experiments in parallel models (e.g., primary neurons vs. iPSC-derived neurons) under standardized conditions.

- Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify context-dependent pathways (e.g., oxidative stress vs. protein misfolding) .

Key Considerations for Experimental Rigor

- Data Reproducibility : Document protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable) and include raw data in supplementary materials .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal research and obtain institutional ethics approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。